molecular formula C23H23N7O B2875424 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone CAS No. 1005307-15-2

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B2875424
CAS No.: 1005307-15-2
M. Wt: 413.485
InChI Key: XLXSVYRCHHNPAA-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and antiviral effects .


Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinones in the presence of triethylamine . The structures of the synthesized compounds are usually confirmed using spectral data, elemental analyses, and alternative synthetic routes .


Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused with a pyrimidine ring . The exact structure of This compound would need to be confirmed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize diverse heterocyclic compounds, including pyrazolo[5,1‐c]triazines, pyrazolo[1,5‐a]pyrimidines, and triazolo[4,5-d]pyrimidines, which are crucial for pharmaceutical and material science applications. For instance, Abdelhamid, Shokry, and Tawfiek (2012) synthesized compounds from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, elucidating their structures through elemental analysis and spectral data (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, expanding the application of heterocyclic chemistry in medicinal chemistry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biological Evaluation of Heterocycles

The biological evaluation of synthesized heterocyclic compounds is crucial for discovering new therapeutic agents. Patel, Agravat, and Shaikh (2011) reported the synthesis of amide derivatives from 2-amino substituted benzothiazoles and their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Moreover, El-Agrody et al. (2001) synthesized [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives with tested antimicrobial activity, contributing to the pool of potential antimicrobial and antiviral compounds (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Advanced Materials and Chemical Intermediates

The development of novel heterocyclic compounds also impacts the field of advanced materials and chemical intermediates. Hwang, Tu, Wang, and Lee (2006) detailed the synthesis and molecular structure of a triazolo[3,4-f][1,2,4]triazin compound, demonstrating applications in material science through its extensive intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang, Tu, Wang, & Lee, 2006).

Future Directions

Triazolopyrimidines, including (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone, are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanisms of action .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSVYRCHHNPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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